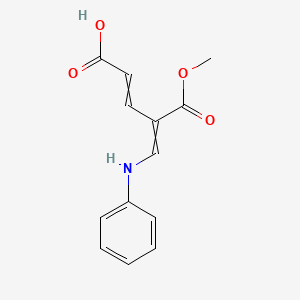![molecular formula C17H12ClN3O3 B14113003 3-(4-chlorophenyl)-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14113003.png)
3-(4-chlorophenyl)-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a heterocyclic compound that features a pyrimido[5,4-b]indole core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-chloroaniline with methoxy-substituted indole derivatives under acidic conditions, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted derivatives with potential modifications on the aromatic ring or the pyrimido[5,4-b]indole core .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. Detailed studies on the molecular pathways involved are ongoing .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-carboxaldehyde and indole-3-acetic acid share structural similarities.
Pyrimidine derivatives: Compounds such as 5-fluorouracil and cytosine have similar pyrimidine cores.
Uniqueness
3-(4-chlorophenyl)-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is unique due to its fused heterocyclic structure, which combines both indole and pyrimidine moieties
Properties
Molecular Formula |
C17H12ClN3O3 |
|---|---|
Molecular Weight |
341.7 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-8-methoxy-1,5-dihydropyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C17H12ClN3O3/c1-24-11-6-7-13-12(8-11)14-15(19-13)16(22)21(17(23)20-14)10-4-2-9(18)3-5-10/h2-8,19H,1H3,(H,20,23) |
InChI Key |
UFFAXCCLAMQQJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



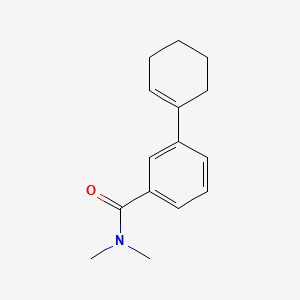
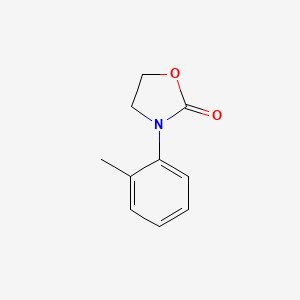
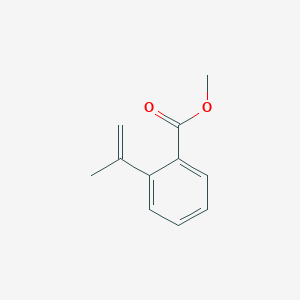
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14112947.png)
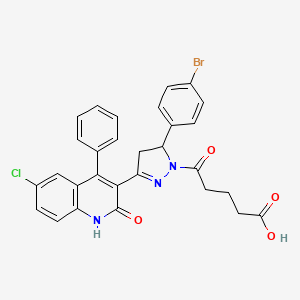
![ethyl 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B14112962.png)
![2-[[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]amino]benzoic acid](/img/structure/B14112964.png)
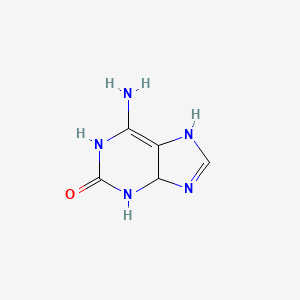
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112968.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14112976.png)
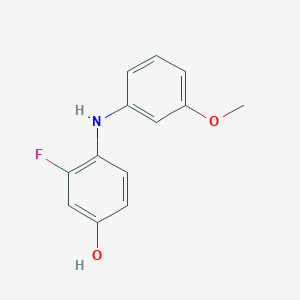
![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B14112996.png)
